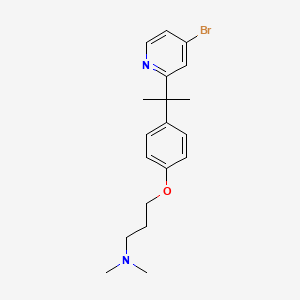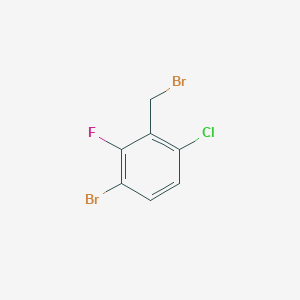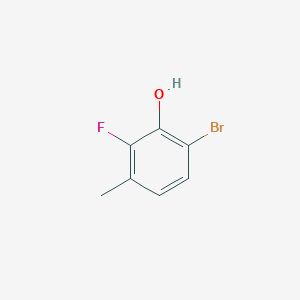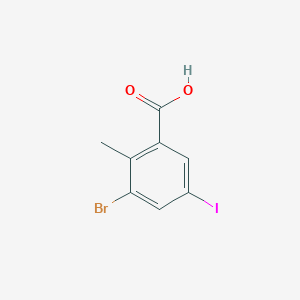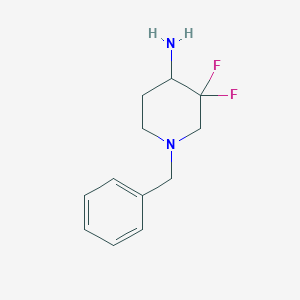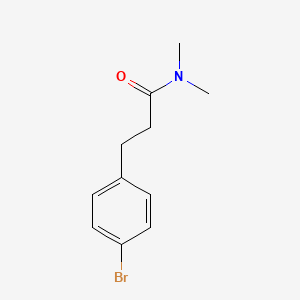
3-(4-bromophenyl)-N,N-dimethylpropanamide
Vue d'ensemble
Description
3-(4-bromophenyl)-N,N-dimethylpropanamide, also known as 4-bromo-N,N-dimethylbenzamide or 4-bromo-N,N-dimethylbenzamide, is a bromine-containing amide derivative of benzamide. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a building block for organic synthesis and is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Pharmacological Research
This compound has been explored for its potential pharmacological applications due to its structural similarity to pyrazoline derivatives. Pyrazolines are known for their wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties . The presence of the 4-bromophenyl group could potentially enhance these activities, making it a candidate for drug development studies.
Neurotoxicity Studies
The compound’s effect on acetylcholinesterase (AchE) activity is of interest in neurotoxicity studies. AchE is crucial for the hydrolysis of acetylcholine in the nervous system, and its inhibition can lead to behavioral changes and body movement impairment. Research on similar compounds has investigated their neurotoxic potential, which could be relevant for “3-(4-bromophenyl)-N,N-dimethylpropanamide” as well .
Oxidative Stress Analysis
In the context of oxidative stress, this compound could be used to study the overexpression of reactive oxygen species (ROS) and their link to disease development. The measurement of malondialdehyde (MDA) levels, a biomarker for oxidative injury, is one such application where the compound could be relevant, especially in assessing the impact of oxidative stress on cellular components .
Aquatic Toxicology
Given the research on related pyrazoline derivatives on aquatic organisms, “3-(4-bromophenyl)-N,N-dimethylpropanamide” could be used in aquatic toxicology. Studies could focus on its effects on the survival, behavior, and physiology of aquatic species, such as rainbow trout alevins, to understand the environmental impact of such compounds .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZXGQVUWTWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-N,N-dimethylpropanamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

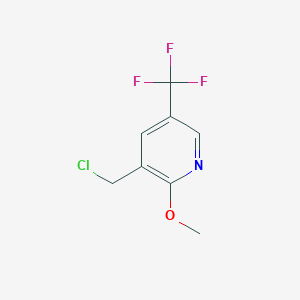
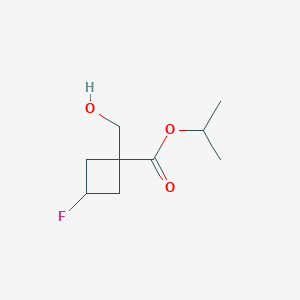
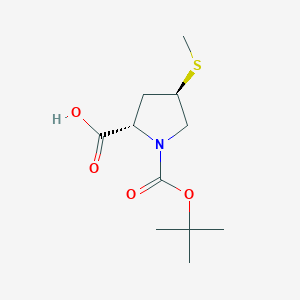
![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)


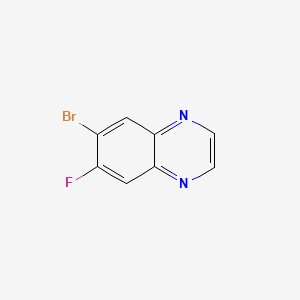
![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)

